molecular formula C13H12F3NO2 B2451201 N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411305-42-3

N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide

Cat. No.: B2451201
CAS No.: 2411305-42-3
M. Wt: 271.239
InChI Key: BVIPGFQOHVIBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an alkyne functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide typically involves multiple steps. . The reaction conditions often require the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Scientific Research Applications

N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy and alkyne groups can also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-3-4-12(18)17-8-9-5-6-10(19-2)7-11(9)13(14,15)16/h5-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPGFQOHVIBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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